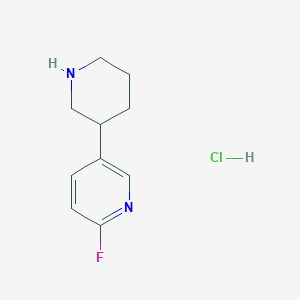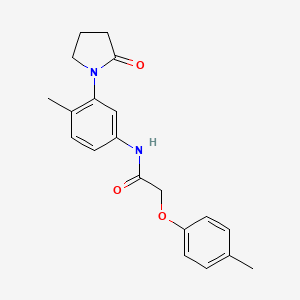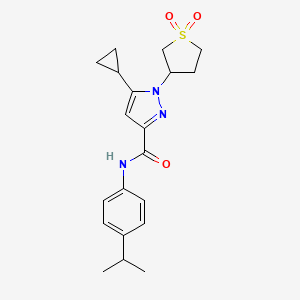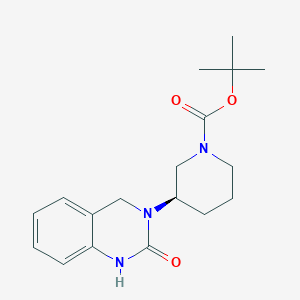
2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamic Simulation Studies
The adsorption and corrosion inhibition properties of certain piperidine derivatives, including those related to 2-Fluoro-5-(piperidin-3-yl)pyridine, were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the compounds' potential in protecting metals against corrosion, indicating their importance in industrial applications (Kaya et al., 2016).
Development of Selective, Potent, and Orally Active Agonists
Research into the modification of the 5-HT1A receptor agonists led to the development of derivatives with enhanced oral activity. Incorporating a fluorine atom into these compounds significantly improved their pharmacological profile, showcasing the potential for developing new therapeutics for neurological disorders (Vacher et al., 1999).
Synthesis of Fluorinated Nitrogen Heterocycles
A combination of gold catalysis and Selectfluor was used to synthesize fluorinated nitrogen heterocycles, demonstrating a novel approach to incorporating fluorine into complex molecules. This method highlights the role of fluorinated compounds in enhancing molecular properties for various applications (Simonneau et al., 2011).
Aurora Kinase Inhibitor for Cancer Treatment
A specific compound, demonstrating inhibitory activity against Aurora A kinase, may be beneficial in treating cancer. This research illustrates the therapeutic potential of fluorinated piperidine derivatives in oncology (ロバート ヘンリー,ジェームズ, 2006).
Practical Synthesis of Key Intermediates for Kinase Inhibitors
The development of a practical synthesis route for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors, showcases the importance of fluorinated compounds in medicinal chemistry (Zhang et al., 2009).
Fluorination for Improved Pharmacokinetic Profiles
The fluorination of indoles and piperidines to yield selective human 5-HT1D receptor ligands with better pharmacokinetic profiles demonstrates the strategic use of fluorine to enhance drug properties, highlighting the role of fluorinated compounds in optimizing therapeutic agents (van Niel et al., 1999).
Mécanisme D'action
While the mechanism of action for specific piperidine derivatives like “2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride” might vary, piperidine derivatives in general are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Orientations Futures
Piperidine derivatives continue to be a focus of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . The development of new synthesis methods and the discovery of new potential drugs containing the piperidine moiety are areas of ongoing research .
Propriétés
IUPAC Name |
2-fluoro-5-piperidin-3-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8;/h3-4,7-8,12H,1-2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUHFOOQVSISSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923804.png)
![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2923810.png)
![N-cyclopentyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2923812.png)

![Propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2923819.png)


![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

![1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2923826.png)